N-[2-(1H-indol-3-yl)ethyl]propanamide chemical structure and properties
N-[2-(1H-indol-3-yl)ethyl]propanamide chemical structure and properties
This guide provides a comprehensive technical overview of N-[2-(1H-indol-3-yl)ethyl]propanamide, a derivative of the neuroactive compound tryptamine. Synthesizing foundational chemical principles with established laboratory practices for analogous compounds, this document offers researchers, scientists, and drug development professionals a detailed exploration of its chemical structure, physicochemical properties, synthesis, and potential biological significance.
Molecular Structure and Core Properties
N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic amide formed by the acylation of the primary amine group of tryptamine with a propanoyl group. The molecule integrates the characteristic indole ring system of tryptamine, a structural motif prevalent in numerous biologically active compounds, including the neurotransmitter serotonin.
Chemical Structure:
Caption: Chemical structure of N-[2-(1H-indol-3-yl)ethyl]propanamide.
Based on its structure, the fundamental chemical properties can be defined as follows:
| Property | Value |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]propanamide |
| Synonyms | N-Propanoyltryptamine |
| CAS Number | 65601-06-1 |
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol |
Synthesis of N-[2-(1H-indol-3-yl)ethyl]propanamide
The synthesis of N-acylated tryptamines is well-documented, with two primary and reliable methods being the coupling of tryptamine with a carboxylic acid using a carbodiimide, and the reaction of tryptamine with an acyl chloride.
N,N'-Dicyclohexylcarbodiimide (DCC) Mediated Coupling
This method is a widely used approach for amide bond formation due to its efficiency and mild reaction conditions.[1][2][3]
Reaction Scheme:
Caption: DCC-mediated synthesis of N-[2-(1H-indol-3-yl)ethyl]propanamide.
Experimental Protocol:
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Reagent Preparation: In a round-bottom flask, dissolve propanoic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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Activation: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir at room temperature for 10-15 minutes to form the activated O-acylisourea intermediate.
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Amine Addition: Add a solution of tryptamine (1 equivalent) in the same solvent to the reaction mixture.
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Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
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Work-up:
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Filter the reaction mixture to remove the precipitated DCU.
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Wash the filtrate sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted tryptamine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted propanoic acid, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Acyl Chloride Method
This is another robust method, particularly useful when the corresponding acyl chloride is readily available.[4]
Reaction Scheme:
Caption: Synthesis via the acyl chloride method.
Experimental Protocol:
-
Reagent Preparation: Dissolve tryptamine (1 equivalent) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as a scavenger for the HCl by-product.
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Acylation: Cool the mixture in an ice bath and add propanoyl chloride (1.1 equivalents) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
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Work-up:
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Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄.
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Concentrate the solution under reduced pressure.
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-
Purification: Purify the resulting crude product by column chromatography or recrystallization as described for the DCC method.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties:
| Property | Predicted Value/Observation | Rationale/Reference Analog |
| Appearance | White to off-white solid | N-acylated tryptamines are typically crystalline solids.[1][4] |
| Melting Point | Expected in the range of 90-120 °C | N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: 93-95 °C[1]; N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: 114-115 °C.[5] |
| Solubility | Soluble in methanol, ethanol, DCM, DMF, DMSO; Insoluble in water. | General solubility characteristics of similar organic amides. |
Predicted Spectroscopic Data:
The structural confirmation of the synthesized N-[2-(1H-indol-3-yl)ethyl]propanamide would rely on standard spectroscopic techniques. The expected data, based on analogous structures, are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Indole NH: A broad singlet around δ 10.8-11.0 ppm.
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Amide NH: A triplet around δ 7.9-8.1 ppm.
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Aromatic Protons (Indole Ring): Multiplets in the range of δ 6.9-7.6 ppm.
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Ethyl Bridge (-CH₂-CH₂-): Two triplets or multiplets, one for the CH₂ adjacent to the indole ring (around δ 2.8-3.0 ppm) and one for the CH₂ adjacent to the amide nitrogen (around δ 3.3-3.5 ppm).
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Propanamide Group (-CH₂-CH₃): A quartet for the CH₂ group (around δ 2.0-2.2 ppm) and a triplet for the terminal CH₃ group (around δ 1.0-1.2 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (C=O): A peak in the range of δ 172-175 ppm.
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Indole Carbons: Peaks in the aromatic region (δ 110-138 ppm).
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Ethyl and Propanamide Carbons: Peaks in the aliphatic region (δ 10-45 ppm).
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IR (Infrared) Spectroscopy:
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N-H Stretching (Indole and Amide): Broad bands in the region of 3200-3400 cm⁻¹.
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C=O Stretching (Amide I): A strong absorption band around 1630-1660 cm⁻¹.
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N-H Bending (Amide II): A band around 1530-1550 cm⁻¹.
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Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.
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Mass Spectrometry (MS):
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[M+H]⁺: The expected molecular ion peak in positive ion mode would be at m/z 217.13.
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Potential Biological Activity and Research Applications
Tryptamine and its derivatives are known for a wide range of biological activities, primarily due to their structural similarity to serotonin and their ability to interact with various receptors in the central nervous system.[4] The acylation of tryptamine can modify its pharmacokinetic and pharmacodynamic properties.
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Neuromodulatory Research: As a modified tryptamine, this compound could be investigated for its affinity and activity at serotonin (5-HT) receptors, potentially leading to the discovery of novel research tools for studying serotonergic pathways.
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Endocannabinoid System: N-acyl amides, including N-acyl tryptamines, have been identified as a class of endocannabinoid-like lipid mediators that can be produced by gut microbiota.[6][7] These molecules can interact with targets within the endocannabinoidome, suggesting that N-[2-(1H-indol-3-yl)ethyl]propanamide could be a valuable tool for studying the gut-brain axis and its modulation.
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Drug Development Scaffold: The tryptamine scaffold is a privileged structure in medicinal chemistry.[4] By coupling it with different acyl chains, libraries of compounds can be generated and screened for a variety of therapeutic targets, including those related to pain, inflammation, and psychiatric disorders. The propanamide moiety, while simple, serves as a starting point for understanding the structure-activity relationships in this class of molecules.
Conclusion
N-[2-(1H-indol-3-yl)ethyl]propanamide is a readily synthesizable derivative of tryptamine. While specific experimental data for this compound is not extensively published, reliable synthetic protocols and predictable physicochemical and spectroscopic properties can be derived from the extensive literature on analogous N-acylated tryptamines. Its structural features suggest potential for interesting biological activities, making it a compound of interest for researchers in neuropharmacology, medicinal chemistry, and the study of the gut microbiome. The methodologies and predictive data presented in this guide provide a solid foundation for its synthesis, characterization, and further investigation.
References
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Manolov, S., Ivanov, I., & Bojilov, D. (2021). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(1), M1187. [Link]
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Manolov, S., Ivanov, I., & Voynikov, Y. (2018). N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. Molbank, 2018(4), M1031. [Link]
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Di Gregorio, G., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 12. [Link]
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Di Gregorio, G., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. PMC. [Link]
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Manolov, S., Ivanov, I., & Bojilov, D. (2020). N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide. Molbank, 2020(4), M1171. [Link]
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ResearchGate. (2025). (PDF) N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. Retrieved from [Link]
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